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Compound of Interest

Compound Name: Ferric glycinate

Cat. No.: B057148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and in vitro

evaluation of ferrous glycinate liposomes. The following protocols and data are intended to

facilitate research into advanced iron delivery systems.

Introduction
Iron deficiency is a widespread nutritional disorder. Ferrous glycinate is a highly bioavailable

iron chelate, and its encapsulation within liposomes offers a promising strategy to enhance its

stability, reduce gastrointestinal side effects, and improve cellular uptake.[1][2] Liposomes are

microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and

lipophilic substances, making them ideal carriers for nutrient delivery.[3] This document outlines

the methodology for preparing ferrous glycinate liposomes and assessing their characteristics

and in vitro efficacy using the Caco-2 cell model, which simulates the human intestinal

epithelium.[2][4]

Data Summary
The following tables summarize key quantitative data obtained from the characterization and in

vitro studies of ferrous glycinate liposomes.

Table 1: Physicochemical Characteristics of Ferrous Glycinate Liposomes
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Parameter Value Reference

Preparation Method Reverse Phase Evaporation [1][5][6]

Encapsulation Efficiency Up to 84.80% [1][6]

Average Particle Size 559.2 nm [1][6]

Zeta Potential +9.6 mV [1][6]

Table 2: Stability of Ferrous Glycinate Liposomes in Simulated Gastrointestinal Juice

Condition Change in Mean Diameter Reference

Initial 559.2 nm [1][6]

Simulated Gastric Juice (pH

1.3)
Increased to 692.9 nm [1][6]

Simulated Intestinal Juice (pH

7.5)
Increased to 677.8 nm [1][6]

Simulated Intestinal Juice with

Bile Salts (pH 7.5)
Increased to 599.3 nm [1][6]

Table 3: In Vitro Iron Transport Across Caco-2 Cell Monolayers

Formulation
Relative Iron Transport
(compared to Ferrous
Glycinate)

Reference

Ferrous Glycinate Liposomes

(1 µmol/L)
146.1% [2]

Ferrous Glycinate Liposomes

(10 µmol/L)
131.1% [2]

Ferrous Glycinate Liposomes

(50 µmol/L)
128.9% [2]
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Table 4: Effect of Inhibitors on Iron Transport from Ferrous Glycinate Liposomes in Caco-2

Cells

Inhibitor
(Concentration)

% Decrease in Iron
Transport
(Liposomes)

% Decrease in Iron
Transport (Ferrous
Glycinate)

Reference

Phytic Acid (100

µmol/L)
3.0% 8.0% [2]

Phytic Acid (1000

µmol/L)
14.0% 45.2% [2]

Zinc (10 µmol/L) 4.7% 9.7% [2]

Zinc (300 µmol/L) 20.9% 57.2% [2]

Experimental Protocols
Preparation of Ferrous Glycinate Liposomes by Reverse
Phase Evaporation
This protocol describes the preparation of ferrous glycinate liposomes using the reverse-phase

evaporation method.[5][7]

Materials:

Egg phosphatidylcholine (EPC)

Cholesterol

Tween 80

Ferrous Glycinate

Diethyl ether

Phosphate buffer solution (PBS, 0.05 M, pH 6.8)
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Nitrogen gas

Probe sonicator

Rotary evaporator

Procedure:

Organic Phase Preparation: Dissolve 200 mg of EPC and 20 mg of cholesterol in 10 mL of

diethyl ether.[2]

Aqueous Phase Preparation: Dissolve 40 mg of ferrous glycinate in 3 mL of PBS (0.05 M, pH

6.8).[2]

Emulsification: Add the aqueous phase to the organic phase. Sonicate the mixture using a

probe sonicator in an ice bath for 5 minutes (1-second on, 1-second off intervals) to form a

water-in-oil emulsion.[2][7]

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced

pressure until a viscous gel is formed.

Liposome Formation: Continue to evaporate the solvent to break the gel and form a

liposomal suspension.

Purification: Remove any remaining diethyl ether by flushing with nitrogen gas.[7] The

resulting liposome suspension can be stored at 4°C.
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Liposome Preparation Workflow
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Caption: Workflow for Ferrous Glycinate Liposome Preparation.

Characterization of Liposomes
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

Dilute the liposome suspension with deionized water to an appropriate concentration.
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Measure the particle size distribution and zeta potential at 25°C.[7]

This protocol determines the percentage of ferrous glycinate successfully encapsulated within

the liposomes.[8]

Procedure:

Separation of Free Drug: Separate the unencapsulated ferrous glycinate from the liposomes

by dialysis or centrifugation. For dialysis, place the liposome suspension in a dialysis bag

(MWCO 12-14 kDa) and dialyze against deionized water for 24 hours.

Quantification of Total Drug: Disrupt a known volume of the original liposome suspension

using a suitable solvent (e.g., absolute alcohol) and sonication.[8]

Quantification of Encapsulated Drug: Disrupt a known volume of the purified (dialyzed)

liposome suspension.

Iron Determination: Measure the iron concentration in both the total and encapsulated drug

samples using atomic absorption spectrophotometry or a colorimetric method (e.g., ferrozine

assay).

Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of

drug) x 100

In Vitro Cell Culture and Assays
Materials:

Caco-2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

Transwell® inserts (0.4 µm pore size)

Procedure:

Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
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Seed the cells onto Transwell® inserts at a density of 5 x 10^4 cells/cm².

Culture for 21 days to allow for differentiation and formation of a confluent monolayer. The

integrity of the monolayer can be confirmed by measuring the transepithelial electrical

resistance (TEER).

This assay assesses the cytotoxicity of the ferrous glycinate liposomes.

Procedure:

Seed Caco-2 cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of ferrous glycinate liposomes and control

formulations for a specified period (e.g., 24 hours).

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04

M HCl) to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as

a percentage relative to untreated control cells.

This protocol evaluates the transport of iron from the liposomes across the Caco-2 cell

monolayer.[2]

Procedure:

Wash the differentiated Caco-2 cell monolayers in the Transwell® inserts with pre-warmed

Hank's Balanced Salt Solution (HBSS).

Add the ferrous glycinate liposome suspension (at desired iron concentrations) to the apical

(upper) chamber.

Add fresh culture medium to the basolateral (lower) chamber.

Incubate at 37°C.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the

basolateral chamber.[9]

Measure the iron concentration in the collected samples using atomic absorption

spectrophotometry.

Cellular Uptake and Transport Pathway
The encapsulation of ferrous glycinate in liposomes appears to alter its cellular uptake

mechanism. While free non-heme iron is primarily absorbed through the Divalent Metal

Transporter 1 (DMT1), liposomal iron is thought to be taken up via endocytosis.[10][11] This

pathway may bypass the traditional iron absorption regulation, potentially leading to higher

bioavailability.
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Proposed Cellular Uptake Pathway of Ferrous Glycinate Liposomes
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Caption: Cellular uptake of ferrous glycinate liposomes.
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Conclusion
The encapsulation of ferrous glycinate in liposomes presents a viable strategy for improving

iron delivery. The provided protocols offer a framework for the consistent preparation and in

vitro evaluation of these formulations. The data suggests that liposomal delivery enhances the

stability of ferrous glycinate and increases its transport across intestinal cells, potentially

through an endocytic pathway. Further in vivo studies are warranted to confirm these promising

in vitro findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Studies of
Ferrous Glycinate Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057148#preparation-of-ferrous-glycinate-liposomes-
for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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